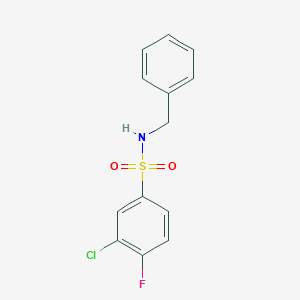![molecular formula C17H19BrN4O3 B383802 2-[(4-bromophenoxy)methyl]-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile CAS No. 606945-78-2](/img/structure/B383802.png)
2-[(4-bromophenoxy)methyl]-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-bromophenoxy)methyl]-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic compound with a unique structure that combines a bromophenyl group, a morpholine ring, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenoxy)methyl]-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenol with formaldehyde to form 4-bromophenoxymethyl alcohol. This intermediate is then reacted with 2-aminoethylmorpholine to form the corresponding amine. Finally, the amine is cyclized with cyanogen bromide to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-bromophenoxy)methyl]-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Phenol derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(4-bromophenoxy)methyl]-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(4-bromophenoxy)methyl]-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Bromophenoxy)methyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
- 2-[(4-Bromophenoxy)methyl]-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and oxazole core make it particularly versatile for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
606945-78-2 |
|---|---|
Fórmula molecular |
C17H19BrN4O3 |
Peso molecular |
407.3g/mol |
Nombre IUPAC |
2-[(4-bromophenoxy)methyl]-5-(2-morpholin-4-ylethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C17H19BrN4O3/c18-13-1-3-14(4-2-13)24-12-16-21-15(11-19)17(25-16)20-5-6-22-7-9-23-10-8-22/h1-4,20H,5-10,12H2 |
Clave InChI |
TYCHWVBSFBDPKI-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC2=C(N=C(O2)COC3=CC=C(C=C3)Br)C#N |
SMILES canónico |
C1COCCN1CCNC2=C(N=C(O2)COC3=CC=C(C=C3)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 3-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2,4-dicarboxylate](/img/structure/B383719.png)

![5-(2H-chromen-3-ylmethylene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B383724.png)
![(2Z)-2-[(3-BROMOPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE](/img/structure/B383725.png)
![2-(4-bromophenyl)-5-(2-thienylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B383727.png)
![1-allyl-5-bromo-3-(2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B383729.png)
![5-(3,4-dimethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B383730.png)
![N-(2,5-dichlorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B383731.png)
![6-bromo-N-(2,3-dichlorophenyl)-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B383733.png)
![(5Z)-2-(4-bromophenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B383734.png)
![6-bromo-4,5,5-trimethyl-N-[3-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B383735.png)
![6-bromo-N-(4-chlorophenyl)-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B383737.png)
![Methyl 4-{[(6-bromo-4,5,5-trimethylbicyclo[2.1.1]hex-1-yl)carbonyl]amino}benzoate](/img/structure/B383739.png)
![6-bromo-N-(4-bromophenyl)-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B383742.png)
